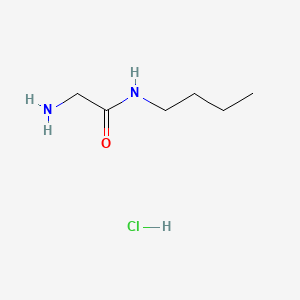

2-amino-N-butylacetamide hydrochloride

Description

Context and Significance within Amide Chemistry and Related Functional Groups

The amide functional group is one of the most prevalent and important linkages in organic chemistry and biochemistry. It forms the backbone of peptides and proteins and is a common feature in a vast array of pharmaceuticals and biologically active molecules. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial element in molecular recognition and the structural integrity of complex molecules.

The presence of both an amide and a primary amine in 2-amino-N-butylacetamide hydrochloride provides multiple reactive sites. This dual functionality allows it to be a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics. The N-butyl substituent can influence the compound's lipophilicity and steric properties, which can be strategically utilized in the design of new chemical entities with specific target interactions.

Overview of Aminoacetamide Derivatives in Synthetic and Mechanistic Studies

Aminoacetamide derivatives are a well-established class of compounds in synthetic and medicinal chemistry. They are often employed as key intermediates in the synthesis of a wide range of molecules. For instance, related compounds like 2-amino-N-benzylacetamide hydrochloride are utilized as building blocks in advanced organic synthesis for constructing intricate molecular architectures. ethz.ch These derivatives can undergo various chemical transformations, including nucleophilic substitutions, acylations, and peptide couplings. ethz.ch

The synthesis of aminoacetamide derivatives can be achieved through several routes. A common method involves the reaction of a haloacetamide with an appropriate amine. For example, the synthesis of new 2-(alkylamino)acetamides has been reported via the reaction of bromoacetamide with various primary and secondary amines. google.com Another approach involves the ammonolysis of an ester of an N-protected amino acid, followed by deprotection. Patents describe the synthesis of similar compounds, such as S-2-aminobutanamide hydrochloride, from starting materials like methyl 2-bromobutyrate (B1202233) through an ammoniation process. researchgate.net These established synthetic protocols could likely be adapted for the preparation of this compound.

Mechanistic studies of reactions involving aminoacetamide derivatives often focus on the reactivity of the amino and amide groups. The primary amine can act as a nucleophile, while the amide can be hydrolyzed under acidic or basic conditions. The interplay of these functional groups allows for the construction of diverse molecular frameworks.

Research Trajectories and Objectives for this compound Investigations

While direct research on this compound is limited, its structural features suggest several potential avenues for future investigation. A primary research trajectory would be its exploration as a versatile building block in combinatorial chemistry for the generation of compound libraries. These libraries could then be screened for biological activity against various therapeutic targets.

Another area of interest lies in its potential application in medicinal chemistry. The aminoacetamide scaffold is present in numerous biologically active compounds. Research into other acetamide (B32628) derivatives has revealed their potential as antioxidant and anti-inflammatory agents. nih.gov Furthermore, substituted acetamide derivatives have been investigated as potential inhibitors of enzymes such as butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov Therefore, a key research objective would be the synthesis and biological evaluation of a series of analogs of this compound to explore their structure-activity relationships.

Future mechanistic studies could focus on the influence of the N-butyl group on the reactivity and conformational preferences of the molecule. Understanding these properties would be crucial for its effective utilization in the design of new catalysts or functional materials. The development of efficient and scalable synthetic routes to this compound would also be a critical objective to facilitate its broader application in chemical research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-butylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKASEMDCDQUQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174774 | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207128-84-5 | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Conventional and Advanced Synthetic Pathways for 2-amino-N-butylacetamide hydrochloride

The synthesis of this compound can be approached through several pathways, primarily centered on the formation of the amide linkage between a glycine (B1666218) precursor and a butylamine (B146782) moiety.

Precursor Selection and Activation Strategies (e.g., Glycine Derivatives, N-butylacetamide)

The choice of starting materials is critical and typically involves a glycine derivative as the core structural component. Glycine is the simplest amino acid, providing the required 2-aminoacetyl backbone. nih.gov However, to facilitate the desired reaction and prevent unwanted side reactions like self-polymerization, the amino or carboxylic acid group of glycine is often protected or activated.

One common strategy begins with an N-protected glycine, such as N-tert-butoxycarbonyl (Boc) glycine or N-carbobenzyloxy (Cbz) glycine. The carboxylic acid group of this protected glycine must then be activated to make it more susceptible to nucleophilic attack by n-butylamine. Standard peptide coupling reagents are employed for this activation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

An alternative and more direct route involves using a more reactive glycine derivative, such as an acyl chloride. A plausible pathway starts with chloroacetyl chloride. This precursor already possesses a highly activated carbonyl group and a leaving group (chloride) on the alpha-carbon, which can be later converted to the amino group. researchgate.netresearchgate.net

A less common theoretical pathway could involve the alpha-functionalization of N-butylacetamide, but this approach is often more complex and less efficient than building the molecule from a glycine precursor.

Amidation and Aminolysis Reactions in Compound Formation

The core of the synthesis is the amidation reaction, which forms the N-butylamide bond. researchgate.netresearchgate.net When using an N-protected and activated glycine precursor, n-butylamine is introduced as the nucleophile. The amine attacks the activated carbonyl carbon, leading to the formation of the amide bond and yielding N-protected 2-amino-N-butylacetamide. The protective group is then removed in a subsequent step (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to reveal the free amine.

If the synthesis begins with chloroacetyl chloride, the first step is an amidation reaction with n-butylamine to form 2-chloro-N-butylacetamide. researchgate.net This intermediate then undergoes a nucleophilic substitution reaction, often termed aminolysis or amination, to replace the chlorine atom with an amino group. This can be achieved using a source of ammonia, such as aqueous or gaseous ammonia, or by using a protected amine like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection to yield the final 2-amino-N-butylacetamide free base.

Salt Formation and Hydrochloride Synthesis Approaches

The free base of 2-amino-N-butylacetamide is often an oil or a low-melting solid that can be difficult to purify and handle. It is also susceptible to degradation via atmospheric carbon dioxide. To enhance stability and facilitate purification, it is converted into a crystalline salt. researchgate.net The hydrochloride salt is a common choice due to its stability and ease of formation.

The synthesis of the hydrochloride salt is typically achieved by dissolving the purified 2-amino-N-butylacetamide free base in a suitable organic solvent, such as ethanol (B145695), isopropanol (B130326), or diethyl ether. tandfonline.com A solution of hydrogen chloride (HCl) in the same or a compatible solvent, or gaseous HCl, is then added. youtube.com This acid-base reaction leads to the protonation of the primary amino group, causing the this compound salt to precipitate from the solution. The resulting crystalline solid can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried. tandfonline.comyoutube.com

Optimization of Reaction Parameters for Enhanced Synthesis

The efficiency, yield, and purity of the final product are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for a successful synthesis.

Solvent Effects and Reaction Media Influence

The choice of solvent is critical in all stages of the synthesis, as it affects reactant solubility, reaction rates, and even the course of the reaction itself. nih.govacs.org For the amidation or peptide coupling step, polar aprotic solvents are generally preferred.

Dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are highly effective at solvating the growing peptide chain and reagents, making them common choices in peptide synthesis. nih.govbiotage.com Dichloromethane (DCM) is another frequently used solvent, particularly for coupling reactions. rsc.org In recent years, efforts to make peptide synthesis "greener" have identified alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable, less toxic replacements for DMF and NMP in certain applications. biotage.com The solvent's ability to facilitate effective solvation of the reactants is directly linked to achieving high coupling yields. nih.gov

For the final salt formation step, alcohols like ethanol or isopropanol are often used. These solvents are good at dissolving the amine free base while having lower solubility for the resulting hydrochloride salt, which promotes its crystallization and isolation.

| Synthetic Step | Common Solvents | Rationale for Use |

|---|---|---|

| Amidation (Peptide Coupling) | DMF, NMP, DCM | Excellent solvation of reactants, facilitating high coupling efficiency. nih.gov |

| Amidation (Greener Alternatives) | 2-MeTHF, CPME | Lower toxicity with good performance in specific resin/peptide combinations. biotage.com |

| Hydrochloride Salt Formation | Ethanol, Isopropanol, Diethyl Ether | Good solubility for the free base and poor solubility for the hydrochloride salt, promoting crystallization. tandfonline.com |

Temperature and Pressure Optimization for Process Efficiency

Temperature control is essential for maximizing product yield while minimizing side reactions. Amidation reactions are often exothermic, and initial mixing of reagents may be performed at lower temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of impurities. google.com

However, some modern coupling methods advocate for carrying out the reaction at elevated temperatures (e.g., >30 °C) to increase the reaction rate and drive the synthesis to completion, which can be particularly useful for sterically hindered amino acids or difficult coupling steps. google.com Studies have shown that increasing the temperature to 50-60°C can lead to more peptide bond formation, though it may also increase the risk of side reactions. researchgate.net The optimal temperature is therefore a balance between reaction kinetics and product purity.

Pressure is generally not a critical parameter for the liquid-phase reactions described and is typically conducted at atmospheric pressure. The use of high pressure is generally reserved for reactions involving gaseous reagents, which are not standard in the primary pathways for this synthesis.

| Synthetic Step | Typical Temperature Range | Reasoning and Impact |

|---|---|---|

| Reagent Activation/Mixing | 0 °C to Room Temperature | Controls initial exothermicity and minimizes immediate side reactions. google.com |

| Amidation/Coupling Reaction | Room Temperature to 60 °C | Higher temperatures can increase reaction speed and completion, but may also promote side reactions like racemization. google.comresearchgate.net |

| Crystallization/Salt Formation | 0 °C to Room Temperature | Cooling is often used to maximize the precipitation of the crystalline salt product from the solution. |

Catalytic Approaches and Reagent Stoichiometry

The synthesis of this compound typically involves the formation of an amide bond between an N-protected glycine derivative and n-butylamine, followed by deprotection and salt formation. The efficiency of the crucial amide coupling step is highly dependent on the choice of coupling reagents, catalysts, and the stoichiometry of the reactants.

Modern peptide coupling reagents are often employed to activate the carboxylic acid group of the glycine precursor, facilitating its reaction with n-butylamine. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as an effective reagent that avoids the use of carbodiimides, which can have toxicity and safety concerns. unibo.it The stoichiometry of the base and coupling reagent is critical for driving the reaction to completion. For instance, studies on similar peptide couplings have shown that using an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) is necessary to neutralize acid salts and promote the reaction. unibo.it Optimal results in some systems have been achieved with a 1.5-to-3 ratio of the amino acid to the base. unibo.it

Another common coupling reagent is N,N'-carbonyldiimidazole (CDI). CDI activates the carboxylic acid to form an acylimidazole intermediate. google.com This method is efficient as it generates imidazole (B134444) as a byproduct, which can act as a base to neutralize the amine salt, although an additional, stronger base like triethylamine (B128534) can be added to accelerate the reaction. google.com To ensure the complete formation of the intermediate and final product, a slight excess of the coupling reagent and the amine component is often preferred, with molar ratios of the acid to coupling reagent to amine typically around 1:1.05:1.05. google.com The order of reagent addition is also a critical parameter; pre-activation of the carboxylic acid with the coupling reagent before the addition of the amine is a common strategy. unibo.itgoogle.com

Below is a table summarizing common catalytic and coupling systems for amide bond formation relevant to the synthesis of 2-amino-N-butylacetamide.

| Coupling Reagent | Typical Base | Reagent Stoichiometry (Acid:Base:Amine) | Key Features |

| Propylphosphonic anhydride (T3P®) | Diisopropylethylamine (DIPEA), Pyridine | 1:3:1.5 | High conversion rates, fast reaction times, avoids toxic carbodiimides. unibo.it |

| N,N'-Carbonyldiimidazole (CDI) | Triethylamine (optional) | 1:1:1.05 (Acid:CDI:Amine) | Efficient activation; imidazole byproduct acts as a base. google.com |

| Isobutyl chloroformate | Triethylamine | 1:1:1 | Forms a mixed anhydride intermediate; requires a base to neutralize generated acid. google.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. A primary focus is the replacement of hazardous solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), with more sustainable alternatives like ethyl acetate. unibo.it

The choice of coupling reagent is also a key consideration for sustainability. Reagents like T3P® are considered greener alternatives to traditional coupling agents due to higher atom economy and the formation of less hazardous byproducts. unibo.it The development of one-pot protocols, which avoid intermediate work-ups and purifications, significantly reduces solvent consumption and waste generation, thereby lowering the Process Mass Intensity (PMI). unibo.it

Energy efficiency can be enhanced through the use of alternative energy sources. For example, ultrasound and microwave irradiation have been shown to accelerate N-alkylation and other reaction steps, often leading to higher yields in shorter timeframes compared to conventional heating. rsc.org

A comparison of traditional versus green synthetic approaches is outlined in the table below.

| Process Aspect | Traditional Method | Green Chemistry Approach | Sustainability Benefit |

| Solvent | N,N-dimethylformamide (DMF), Dichloromethane (DCM) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity and environmental impact. unibo.it |

| Coupling Reagent | Carbodiimides (e.g., DCC, EDC) | Propylphosphonic anhydride (T3P®) | Avoids toxic reagents and sensitizing byproducts. unibo.it |

| Process | Multi-step with intermediate purifications | One-pot, continuous flow synthesis | Reduced waste, solvent use, and energy consumption. unibo.it |

| Energy Source | Conventional heating | Microwave or ultrasound irradiation | Faster reactions, lower energy consumption. rsc.org |

Furthermore, a truly sustainable process considers the entire lifecycle, including the origin of starting materials. While the immediate precursors to this compound are typically derived from petrochemical sources, a broader green chemistry perspective encourages the exploration of bio-based feedstocks for producing the foundational chemical building blocks. rsc.org

Synthetic Challenges and Process Scale-Up Considerations

Scaling the synthesis of this compound from the laboratory to industrial production introduces significant challenges that must be addressed to ensure safety, efficiency, and product quality. researchgate.net One of the primary concerns during scale-up is the management of reaction exotherms. Amide bond formation is often an exothermic process, and the heat generated must be effectively controlled in large reactors to prevent thermal runaway, which could lead to side reactions or unsafe operating conditions. researchgate.net Utilizing tools like reaction calorimetry (RC1) is essential to measure heat flow and define safe operating parameters before moving to a pilot plant. researchgate.net

The choice of reagents can also present challenges at scale. For instance, removing byproducts from certain coupling reagents, such as dicyclohexylurea (DCU) when using dicyclohexylcarbodiimide (B1669883) (DCC), can be problematic due to its low solubility, complicating product isolation. unibo.it This makes reagents like T3P®, which produces water-soluble byproducts, more amenable to large-scale operations.

Maintaining product purity and consistency is another critical aspect. Side reactions, such as the partial cleavage of protecting groups under unintended conditions, can become more pronounced on a larger scale. mdpi.com The physical properties of intermediates, like their tendency to become oily or difficult to filter, can also complicate handling and purification in large equipment. Therefore, developing a robust purification scheme, such as crystallization to isolate the final hydrochloride salt, is crucial for achieving the desired product quality consistently. researchgate.net

Key considerations for process scale-up are summarized in the following table.

| Challenge | Laboratory Scale | Pilot/Industrial Scale | Mitigation Strategy |

| Thermal Safety | Heat dissipates easily. | High potential for heat accumulation and thermal runaway. | Use reaction calorimetry to model thermal behavior; ensure adequate reactor cooling capacity. researchgate.net |

| Reagent & Byproduct Handling | Small quantities are easily managed. | Byproduct removal (e.g., filtration of solids) can be difficult and inefficient. | Select reagents that yield easily removable byproducts (e.g., water-soluble). unibo.it |

| Mixing & Mass Transfer | Generally efficient. | Inefficient mixing can lead to localized "hot spots" and inconsistent reaction. | Design appropriate agitation and reactor geometry; consider continuous flow reactors for better control. researchgate.net |

| Purification | Chromatography is feasible. | Chromatography is costly and often impractical; crystallization is preferred. | Develop a robust crystallization process for the final product to ensure purity and ease of isolation. researchgate.net |

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)

In the context of stereochemistry, it is important to analyze the molecular structure of this compound. The systematic name describes an acetamide (B32628) molecule where one hydrogen of the amide nitrogen is substituted with a butyl group, and one hydrogen on the methyl group (the C2 or alpha-carbon) is substituted with an amino group.

The structure is H₂N-CH₂-C(=O)NH-(CH₂)₃CH₃. The carbon atom at the 2-position (the alpha-carbon) is bonded to two hydrogen atoms, an amino group (-NH₂), and a carbonyl group (-C(=O)NH-butyl). A carbon atom must be bonded to four different groups to be a chiral center. Since the alpha-carbon is bonded to two identical hydrogen atoms, it is achiral.

Consequently, 2-amino-N-butylacetamide does not exist as enantiomers. Therefore, stereoselective synthesis and chiral resolution techniques are not applicable to this compound. Methods such as asymmetric synthesis or the resolution of racemates are only relevant for chiral molecules. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformational Studies of 2-amino-N-butylacetamide hydrochloride

The reaction pathways of this compound are primarily centered around the nucleophilic nature of the primary amino group and the susceptibility of the amide bond to hydrolysis.

Amine Group Reactions: The primary amino group possesses a lone pair of electrons, making it a potent nucleophile. ncert.nic.in It is expected to readily participate in several classes of reactions:

Alkylation: Reaction with alkyl halides would lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt through successive N-alkylation. msu.edulibretexts.org The initial reaction of the primary amine with an alkyl halide (R-X) would yield a secondary amine, with the concurrent formation of HX. libretexts.org

Acylation: Treatment with acid chlorides or anhydrides results in the formation of a new amide bond, converting the primary amine into a diamide (B1670390) derivative. ncert.nic.in This acylation is typically rapid and can be carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, would yield a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edulibretexts.org

Intramolecular Transformations: Studies on similar 2-(alkylamino)acetamides containing a hydroxyl group have shown a propensity for intramolecular cyclization to form morpholin-2-ones. researchgate.net While this compound lacks a hydroxyl group for this specific transformation, the potential for other intramolecular reactions, possibly involving the amide nitrogen or carbonyl oxygen as internal nucleophiles under certain conditions, could be an area for investigation.

Degradation Mechanisms and Stability Kinetics in various Chemical Environments

The stability of this compound is largely determined by the resilience of its amide bond, which is known to be significantly more stable than ester or acid anhydride (B1165640) linkages. masterorganicchemistry.comkhanacademy.org Degradation primarily occurs through hydrolysis of this bond.

Amide Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions, typically requiring heat and extended reaction times. masterorganicchemistry.comlibretexts.org The products of hydrolysis are 2-aminoacetic acid (glycine) and n-butylamine.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group (as n-butylamine), which is then expelled upon reformation of the carbonyl double bond. The resulting n-butylamine is protonated in the acidic solution to form a butylammonium (B8472290) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic acyl substitution. uregina.ca This forms a tetrahedral intermediate. The expulsion of the amide anion (⁻NH-C₄H₉) is the rate-determining step for secondary amides at moderate pH. uregina.ca The leaving group is a very strong base and is subsequently protonated by the solvent (water) or the newly formed carboxylic acid to yield n-butylamine and a carboxylate salt. libretexts.org

The degradation kinetics are highly dependent on pH and temperature. Amide hydrolysis is generally slowest in the near-neutral pH range and accelerates under strongly acidic or basic conditions. researchgate.net

Chemical Interaction Profiling with Model Substrates and Reagents

The dual functionality of this compound allows for a diverse interaction profile with various chemical reagents.

Reactions at the Amino Group (Nucleophilic Reactions): As a nucleophile, the primary amine will react with a wide range of electrophilic substrates.

Alkyl Halides: As previously mentioned, these reagents will alkylate the amine. The reaction proceeds via an Sₙ2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. msu.edu

Acid Chlorides and Anhydrides: These acylating agents react to form amides. The high reactivity of these reagents allows the reaction to proceed readily. libretexts.org

Sulfonyl Chlorides: Reagents like benzenesulfonyl chloride react to form stable sulfonamides. libretexts.org

Reactions involving the Amide Group:

Hydrolysis: Interaction with strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH) under heating will lead to cleavage of the amide bond. libretexts.org

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide group. This reaction would cleave the C=O bond, converting the amide into a diamine, specifically N¹-ethylethane-1,2-diamine. libretexts.org

The table below summarizes the expected interactions with common laboratory reagents.

| Reagent Class | Specific Example | Functional Group Targeted | Expected Product Type |

| Alkyl Halide | Bromoethane | Primary Amine | Secondary Amine |

| Acid Chloride | Acetyl Chloride | Primary Amine | Diamide |

| Strong Acid | Hydrochloric Acid (hot) | Secondary Amide | Carboxylic Acid + Amine Salt |

| Strong Base | Sodium Hydroxide (hot) | Secondary Amide | Carboxylate Salt + Amine |

| Reducing Agent | Lithium Aluminum Hydride | Secondary Amide | Diamine |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Primary Amine | Sulfonamide |

Environmental and pH-Dependent Reactivity Studies

The environmental behavior and pH-dependent reactivity are critical for understanding the fate of this compound if released into different aqueous systems.

pH-Dependent Stability: The rate of hydrolysis of the amide bond is highly pH-dependent. Research on simple peptides, which contain analogous amide (peptide) bonds, provides a model for this behavior. nih.govresearchgate.net

Acidic pH (e.g., pH 3): At low pH, the rate of hydrolysis (scission) is significant. The mechanism is facilitated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. researchgate.netrsc.org

Neutral pH (e.g., pH 7): Amides are most stable at or near neutral pH. The hydrolysis rate is at its minimum in this range because the concentrations of both H⁺ and OH⁻ ions are low, and water itself is a weak nucleophile. researchgate.netresearchgate.net

Alkaline pH (e.g., pH 10): In basic solutions, the hydrolysis rate increases again due to the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. researchgate.netrsc.org

The general relationship between pH and the rate of amide hydrolysis can be visualized as a U-shaped curve, with the lowest reaction rate occurring in the neutral pH region.

Illustrative pH-Dependent Hydrolysis Rate

| pH Condition | Relative Rate of Hydrolysis | Dominant Mechanism |

|---|---|---|

| Strongly Acidic (pH < 3) | High | Acid-Catalyzed Scission |

| Weakly Acidic (pH 3-6) | Low | Water-Assisted Hydrolysis |

| Neutral (pH ~7) | Very Low (Most Stable) | Water-Assisted Hydrolysis |

| Weakly Alkaline (pH 8-10) | Low | Base-Catalyzed Scission |

This table is illustrative and based on general principles of amide hydrolysis. Actual rates for this compound would require empirical measurement.

Environmental Fate: In the environment, the fate of this compound would be governed by its susceptibility to biotic and abiotic degradation processes. The primary abiotic degradation pathway in aqueous environments would be hydrolysis, as described above. nih.govoup.com Given the high stability of the amide bond near neutral pH, this process is expected to be slow without microbial or enzymatic catalysis. oup.com In soil, it would likely be subject to microbial degradation, where microorganisms utilize the compound as a source of carbon and nitrogen. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For 2-amino-N-butylacetamide hydrochloride, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The presence of the electron-withdrawing amide and the positively charged ammonium (B1175870) group would cause downfield shifts for adjacent protons.

Expected ¹H NMR Chemical Shifts:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| -CH₂- (glycinamide methylene) | 3.5 - 4.0 | Singlet | 2H |

| -NH₃⁺ (amino group) | 8.0 - 9.0 | Broad Singlet | 3H |

| -NH- (amide proton) | 7.5 - 8.5 | Triplet | 1H |

| -N-CH₂- (butyl group) | 3.1 - 3.4 | Quartet | 2H |

| -CH₂- (butyl group) | 1.4 - 1.6 | Sextet | 2H |

| -CH₂- (butyl group) | 1.2 - 1.4 | Sextet | 2H |

| -CH₃ (butyl group) | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's bonding environment.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (amide carbonyl) | 168 - 172 |

| -CH₂- (glycinamide methylene) | 40 - 45 |

| -N-CH₂- (butyl group) | 38 - 42 |

| -CH₂- (butyl group) | 30 - 35 |

| -CH₂- (butyl group) | 19 - 23 |

| -CH₃ (butyl group) | 12 - 15 |

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the free base would be analyzed. The expected exact mass of the free base (C₆H₁₄N₂O) is approximately 130.1106 g/mol . High-resolution mass spectrometry (HRMS) would confirm this with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would involve cleavage of the amide bond and fragmentation of the butyl chain.

Expected Mass Spectrometry Fragmentation:

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 130 | [M]⁺ (molecular ion of free base) | - |

| 101 | [M - C₂H₅]⁺ | Loss of an ethyl group from the butyl chain |

| 86 | [M - C₃H₆]⁺ | Loss of propene from the butyl chain |

| 73 | [C₄H₉N]⁺ | Cleavage of the amide C-N bond |

| 58 | [C₂H₄NO]⁺ | Cleavage of the amide C-N bond |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to the amino group |

| 30 | [CH₄N]⁺ | Alpha-cleavage of the glycinamide (B1583983) moiety |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, amide, and alkyl groups.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H stretch | Amine (NH₃⁺) and Amide (N-H) |

| 2850 - 3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1650 - 1690 | C=O stretch (Amide I) | Amide |

| 1510 - 1580 | N-H bend (Amide II) | Amide |

| 1400 - 1600 | N-H bend | Amine (NH₃⁺) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds and for quantitative analysis. Due to the polar nature of this compound, reversed-phase HPLC would be a suitable method. An acidic mobile phase would be used to ensure the analyte is in its protonated form, leading to better peak shape and retention.

Typical HPLC Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the sample matrix. A typical gradient might be 5% to 95% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS). |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Derivatization is necessary to convert the analyte into a more volatile and less polar derivative. Common derivatization reagents for amines and amides include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Typical GC-MS Conditions (after derivatization):

| Parameter | Condition |

|---|---|

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split or splitless |

| Temperature Program | Initial temperature around 50-100 °C, ramped to 250-300 °C. |

| MS Detector | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Homogeneity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the homogeneity of a sample. For a polar compound like this compound, a polar stationary phase (e.g., silica (B1680970) gel) and a polar mobile phase would be used.

Typical TLC Conditions:

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a polar organic solvent and a base or acid to improve spot shape. Examples include:

|

| Visualization | UV light (if the compound is UV active or on a fluorescent plate), or staining with reagents such as ninhydrin (B49086) (for the primary amine) or potassium permanganate. |

Other Advanced Microanalytical and Hyphenated Techniques

Advanced microanalytical and hyphenated techniques offer powerful capabilities for in-depth chemical analysis, providing information on elemental composition, thermal properties, and complex mixture separation with high sensitivity and specificity. While direct application data for this compound is not available, this section outlines the principles and potential research findings that could be obtained using these methods.

Elemental Analysis:

Elemental analysis is a fundamental microanalytical technique used to determine the elemental composition of a compound. For this compound (C₆H₁₅ClN₂O), this would involve measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages would then be compared to the theoretical values calculated from its chemical formula. A close correlation between the experimental and theoretical values serves as a primary confirmation of the compound's empirical formula and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 43.24 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 9.09 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.28 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.60 |

| Total | 166.68 | 100.00 |

Note: This table presents theoretical values. Experimental data from actual analysis of this compound is not available in the reviewed literature.

Thermal Analysis:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and phase behavior of a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature. Studies on similar N-acetyl amino acid amides have shown that thermal stability can be influenced by the structure of the amino acid side chain. A hypothetical TGA curve for the target compound would be expected to show a stable baseline until the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point and enthalpy of fusion. For a crystalline solid like this compound, a sharp endothermic peak would be observed at its melting point.

Hyphenated Techniques:

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.govijnrd.orgsaspublishers.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a powerful technique for the analysis of charged species. Given that this compound is an amine salt, it is well-suited for CE separation. The coupling of CE with MS would allow for the separation of the target compound from any impurities, followed by its mass-to-charge ratio determination, providing a highly sensitive and selective method for its identification and quantification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR combines the separation power of liquid chromatography with the structural elucidation capabilities of NMR. This technique could be employed to separate this compound from a mixture and then acquire its NMR spectrum online, confirming its structure without the need for offline fraction collection.

Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt form is not volatile, derivatization of the free base of 2-amino-N-butylacetamide could make it amenable to GC-MS analysis. This technique would provide information on the compound's fragmentation pattern, aiding in its structural confirmation.

Table 2: Potential Advanced Analytical Characterization of this compound

| Technique | Potential Information | Hypothetical Findings |

| Elemental Analysis | Elemental composition (%C, %H, %N, %Cl) | Experimental values would be expected to align with the theoretical percentages for C₆H₁₅ClN₂O. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | A single-step or multi-step decomposition profile at elevated temperatures. |

| Differential Scanning Calorimetry (DSC) | Melting point and enthalpy of fusion | A sharp endothermic peak corresponding to the melting of the crystalline solid. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation of charged species and mass determination | High-resolution separation from impurities with accurate mass confirmation of the protonated molecule. |

Note: This table is illustrative and based on the expected application of these techniques. No specific experimental data for this compound was found in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. xisdxjxsu.asiadergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its structure, stability, and reactivity. nih.govmdpi.com

The electronic structure of 2-amino-N-butylacetamide is characterized by the interplay between the primary amino group, the amide functional group, and the aliphatic butyl chain. hawaii.edu Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netucsb.edu

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. ucsb.edu For 2-amino-N-butylacetamide, the lone pair of electrons on the primary amine nitrogen and the amide nitrogen would be significant contributors to the HOMO. wikipedia.org The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. ucsb.edu The carbonyl carbon of the amide group is an expected site for nucleophilic attack and would thus be a major contributor to the LUMO. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Quantum chemical calculations would precisely determine these energy levels and the spatial distribution of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for 2-amino-N-butylacetamide This table is illustrative. Specific values would need to be determined through dedicated quantum chemical calculations.

| Parameter | Description | Expected Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -X eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +Y eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | Z eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | X eV |

Quantum chemical calculations can be used to model reaction pathways and predict the feasibility of chemical transformations. mcmaster.ca By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. nih.govresearchgate.net This allows for the determination of activation energies, which are crucial for predicting reaction rates.

For 2-amino-N-butylacetamide, a key reaction of interest is the hydrolysis of the amide bond. Computational studies on model amides like formamide (B127407) and N-methylacetamide show that hydrolysis can proceed through acid-catalyzed or base-catalyzed mechanisms. mcmaster.caresearchgate.netacs.orguregina.ca A theoretical study on 2-amino-N-butylacetamide would likely investigate the protonation state (on the amide oxygen or nitrogen) and the subsequent nucleophilic attack by water. nih.govresearchgate.net Such studies would clarify the rate-determining step and the influence of the N-butyl and 2-amino groups on the reaction barrier compared to simpler amides. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govsemanticscholar.org By integrating Newton's laws of motion, MD simulations generate a trajectory that reveals how a molecule behaves in a specific environment, such as in aqueous solution. bonvinlab.org

For a flexible molecule like 2-amino-N-butylacetamide, MD simulations are essential for performing a thorough conformational analysis. nih.gov The molecule possesses several rotatable bonds, including those in the butyl chain and between the alpha-carbon and the amide group. Simulations would reveal the preferred dihedral angles, the stability of different conformers (e.g., trans and cis amide conformations), and the timescales of transitions between them. mdpi.comresearchgate.net This provides insight into the molecule's dynamic behavior and the ensemble of shapes it adopts in solution, which is critical for understanding its interactions with biological targets. nih.gov

Molecular Docking Studies for Ligand-Target Recognition (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). frontiersin.orgresearchgate.net This method is crucial in drug discovery for identifying and optimizing potential drug candidates. acs.org

In a hypothetical docking study, 2-amino-N-butylacetamide would be treated as a ligand and docked into the active site of a target protein. researchgate.net The process involves sampling numerous possible conformations and orientations of the ligand within the binding site and scoring them based on a function that estimates the binding free energy. researchgate.netmdpi.com The primary amino group and the amide group of the ligand are capable of forming key hydrogen bonds, while the butyl group can engage in hydrophobic interactions. nih.gov Docking studies could predict how 2-amino-N-butylacetamide interacts with specific amino acid residues in a receptor, providing a structural hypothesis for its biological activity. frontiersin.orgekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tracs.org

To build a QSAR model involving 2-amino-N-butylacetamide, one would need a dataset of structurally similar compounds with experimentally measured biological activities. nih.gov The goal is to create a mathematical equation that relates the variation in activity to variations in the chemical structures, as encoded by molecular descriptors. dergipark.org.tr While a specific QSAR model cannot be generated without such a dataset, the process of selecting and calculating the relevant descriptors can be outlined.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.eduacs.org They are the independent variables in a QSAR model. For 2-amino-N-butylacetamide and its analogs, descriptors would be calculated to represent its physicochemical properties. nih.gov These are typically categorized as:

Electronic Descriptors : Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and partial atomic charges. They describe the molecule's electronic distribution and reactivity. ucsb.edunih.gov

Steric Descriptors : These quantify the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors : The most common is LogP (the logarithm of the octanol-water partition coefficient), which measures the molecule's lipophilicity.

Topological Descriptors : These are numerical indices derived from the 2D graph representation of the molecule, describing connectivity and branching.

Table 2: Examples of Molecular Descriptors for QSAR Modeling This table provides examples of descriptor types that would be calculated for 2-amino-N-butylacetamide in a QSAR study.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molecular Weight | Size of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophobicity |

Statistical Model Development and Validation

A cornerstone of computational drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with observed activity data.

The general workflow for developing a robust QSAR model involves several key stages:

Data Collection: A dataset of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a model that best correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed.

Validation is a critical step to ensure the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of molecules that were not used in the model development. A reliable QSAR model should have high statistical metrics from these validation processes. nih.gov

For a hypothetical series of N-acylaminoacetamide analogs, a QSAR study might yield a model that highlights the importance of specific physicochemical properties for their biological activity. For instance, the model could indicate that hydrophobicity and the presence of hydrogen bond donors are key determinants of activity.

Below is a hypothetical example of a data table that might be generated during a QSAR study of 2-amino-N-butylacetamide analogs.

| Compound ID | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | LogP | Molecular Weight | Hydrogen Bond Donors |

| Analog 1 | 1.5 | 1.7 | 2.1 | 180.25 | 2 |

| Analog 2 | 3.2 | 3.0 | 2.5 | 194.28 | 2 |

| Analog 3 | 0.8 | 0.9 | 1.8 | 166.22 | 3 |

| Analog 4 | 5.1 | 4.8 | 3.0 | 208.31 | 1 |

| Analog 5 | 2.4 | 2.6 | 2.3 | 188.26 | 2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Identification and Molecular Design

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. unina.it These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The process of pharmacophore identification generally involves the following steps:

Selection of Active Compounds: A set of structurally diverse molecules that are known to be active against a particular target are chosen.

Conformational Analysis: The possible three-dimensional arrangements (conformations) of each molecule are generated.

Feature Mapping and Alignment: The molecules are aligned in 3D space based on their common chemical features.

Pharmacophore Model Generation: A common feature arrangement, or pharmacophore, is hypothesized. This model represents the key interaction points for binding to the biological target.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening to identify new molecules from large chemical databases that match the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model can guide the rational design of new molecules with improved potency and selectivity by ensuring that the designed compounds possess the key pharmacophoric features in the correct spatial arrangement.

For 2-amino-N-butylacetamide hydrochloride and its analogs, a pharmacophore model could be developed based on a set of active compounds. This model might reveal, for example, that a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature at specific distances from each other are crucial for activity.

A hypothetical pharmacophore model for a series of acetamide (B32628) derivatives might include the features outlined in the table below.

| Feature | Type | X Coordinate | Y Coordinate | Z Coordinate | Radius (Å) |

| 1 | Hydrogen Bond Donor | 1.2 | 2.5 | 0.8 | 1.0 |

| 2 | Hydrogen Bond Acceptor | -2.1 | 1.0 | -0.5 | 1.2 |

| 3 | Hydrophobic | 3.5 | -1.5 | 1.2 | 1.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

This model could then be used to design novel analogs of 2-amino-N-butylacetamide with potentially enhanced biological activity by modifying the molecular structure to better fit the identified pharmacophoric features.

Structure Activity Relationship Sar Investigations of 2 Amino N Butylacetamide Hydrochloride and Its Analogs

Design Principles for Systematic Structural Modification and Derivatization

The systematic structural modification of 2-amino-N-butylacetamide hydrochloride analogs is guided by several key design principles aimed at exploring the chemical space around the core scaffold. These principles facilitate the identification of key structural motifs responsible for biological activity and allow for the optimization of pharmacological properties.

One common strategy involves the modification of the N-butyl group . This aliphatic chain can be varied in terms of length (e.g., replacing butyl with ethyl, propyl, or hexyl groups), branching (e.g., iso-butyl, sec-butyl, tert-butyl), or by introducing cyclic structures (e.g., cyclobutyl, cyclohexyl). These changes allow for an exploration of the size and shape of the binding pocket.

The acetamide (B32628) backbone also presents opportunities for modification. The introduction of substituents on the α-carbon can influence the conformational flexibility of the molecule. Furthermore, the amide bond itself can be replaced with bioisosteres to alter the compound's metabolic stability and electronic properties.

Finally, a common approach in medicinal chemistry is the introduction of aromatic or heteroaromatic rings . While this compound itself is an aliphatic compound, analogs can be designed to incorporate phenyl, pyridyl, or other ring systems. These rings can then be systematically substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy, cyano) at different positions to explore potential interactions with the biological target.

Correlation of Molecular Structure with In Vitro Biological Response Profiles

The biological activity of this compound analogs is typically evaluated using in vitro assays, and the data generated is used to establish a correlation between molecular structure and biological response. This often involves measuring the concentration of the compound required to elicit a specific biological effect, such as the half-maximal inhibitory concentration (IC50).

For a hypothetical series of analogs, SAR trends can be elucidated by comparing the in vitro activity of structurally related compounds. For example, modifications to the N-alkyl chain can have a significant impact on potency.

| Compound | R Group (N-substitution) | Hypothetical IC50 (µM) |

|---|---|---|

| 1 | -CH2CH3 (Ethyl) | 15.2 |

| 2 | -CH2CH2CH3 (Propyl) | 8.5 |

| 3 | -CH2CH2CH2CH3 (Butyl) | 3.1 |

| 4 | -CH(CH3)2 (Isopropyl) | 12.8 |

| 5 | -c-Hexyl (Cyclohexyl) | 5.7 |

In this hypothetical dataset, a clear trend emerges where increasing the length of the linear alkyl chain from ethyl to butyl results in a progressive increase in potency. However, the introduction of branching, as seen with the isopropyl group, leads to a decrease in activity compared to the linear propyl analog, suggesting that a specific hydrophobic pocket is being engaged by the N-alkyl substituent. The cyclohexyl group shows intermediate activity.

Elucidation of Key Structural Features for Modulating Activity and Selectivity

Through systematic SAR studies, key structural features that modulate the activity and selectivity of 2-amino-N-butylacetamide analogs can be identified. For the core structure, the following features are often critical:

The Primary Amino Group: The presence and basicity of the terminal amino group are often crucial for forming key interactions, such as hydrogen bonds or ionic bonds, with the biological target. Modifications that alter the pKa of this group can significantly impact activity.

The N-Alkyl Substituent: As suggested by the hypothetical data, the nature of the N-alkyl group is a key determinant of potency. This group likely interacts with a hydrophobic region of the target protein, and its size, shape, and lipophilicity must be optimized for maximal binding affinity.

Selectivity, the ability of a compound to interact with a specific target over others, can be modulated by fine-tuning these structural features. For example, introducing steric bulk at a specific position might prevent binding to one target while still allowing interaction with another, thereby improving the selectivity profile.

Rational Design of Novel Analogues based on SAR Principles

The insights gained from SAR investigations form the basis for the rational design of novel analogs with improved properties. This is an iterative process where data from one round of synthesis and testing informs the design of the next generation of compounds.

Based on the established SAR, several strategies can be employed for the rational design of new this compound analogs:

Exploiting Hydrophobic Interactions: If a positive correlation between lipophilicity of the N-alkyl group and activity is observed, new analogs with larger or more lipophilic substituents could be designed. This might include longer alkyl chains, or the incorporation of phenyl or other aromatic groups.

Probing for Additional Binding Pockets: The core structure can be used as a scaffold to which additional functional groups are appended. For example, if an aromatic ring is introduced, various substituents can be placed around the ring to probe for additional interactions with the target.

Conformational Constraint: To improve potency and selectivity, the flexibility of the molecule can be reduced by introducing cyclic structures or rigid linkers. This can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

By systematically applying these principles, medicinal chemists can navigate the chemical landscape and optimize the structure of this compound to develop novel compounds with enhanced therapeutic potential.

In Vitro Biological Activity Profiling

Assessment of Antimicrobial Potency (In Vitro)

The antimicrobial potential of compounds structurally related to 2-amino-N-butylacetamide hydrochloride has been explored through various in vitro studies. The core structure, featuring an amino acetamide (B32628) group, is a common motif in molecules designed for antimicrobial activity.

While specific MIC data for this compound is not detailed in the reviewed literature, studies on analogous compounds provide insight into its potential antibacterial profile. For instance, the compound 2,2-diamino-1-azavinyl aminoamide has demonstrated notable in vitro antibacterial action. scialert.net Its minimum inhibitory concentration (MIC) was determined against several bacterial strains, showing significant potency. Against Shigella dysenteriae, the MIC was found to be 8 μg/ml. scialert.net For Sarcina lutea and Salmonella typhi, the MIC was 16 μg/ml, and for Shigella sonnei, Escherichia coli, and Shigella shiga, it was 32 μg/ml. scialert.net

Derivatives of 2-aminothiazole (B372263) have also been synthesized and evaluated for their in vitro antibacterial effects against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as E. coli. jocpr.com Similarly, novel 2-amino-4,6-diarylpyrimidine derivatives have shown significant antibacterial activity when compared against standard antibiotics like Sparfloxacin. researchgate.net Other novel antibiotic families, such as cystobactamids and chelocardins, which contain complex amide linkages, have shown potent activities against a majority of tested Enterobacterales, with MIC50s ranging from 0.25 to 4 µg/mL. nih.gov These findings suggest that the broader class of amino amide compounds represents a promising area for the development of new antibacterial agents.

Table 1: Minimal Inhibitory Concentration (MIC) of 2,2-diamino-1-azavinyl aminoamide Against Various Bacteria

| Bacterial Strain | MIC (μg/ml) | Reference |

|---|---|---|

| Shigella dysenteriae | 8 | scialert.net |

| Sarcina lutea | 16 | scialert.net |

| Salmonella typhi | 16 | scialert.net |

| Shigella sonnei | 32 | scialert.net |

| Escherichia coli | 32 | scialert.net |

| Shigella shiga | 32 | scialert.net |

The antifungal properties of related chemical structures have also been a subject of investigation. Derivatives of 2-aminothiazole were tested for in vitro antifungal activity against Candida albicans and Aspergillus niger. jocpr.com Another related compound, 2-chloro-N-phenylacetamide, demonstrated significant antifungal activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.br For these strains, the MIC ranged from 128 to 256 µg/mL, with a minimum fungicidal concentration (MFC) between 512 and 1,024 µg/mL. scielo.br This compound was also effective against strains of Aspergillus flavus, with MICs ranging from 16 to 256 μg/mL. researchgate.net

Furthermore, studies on N-substituted di- and tributyltin 2-aminoethanethiolates have shown good in vitro antifungal effects against a range of human pathogenic fungi, including various Candida species, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.gov These activities highlight the potential of the broader chemical class to which this compound belongs as a source of new antifungal agents.

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide Against Candida Species

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | scielo.br |

| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | scielo.br |

Evaluation of Antioxidant and Other Enzyme-Modulating Activities (In Vitro)

The evaluation of antioxidant activity is commonly performed using in vitro methods that measure a substance's ability to scavenge free radicals. Standard assays include the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay, the ABTS (2,2'-azinobis(3-ethylbenzothiazole-6-sulphonate)) decolorization test, and the Ferric Reducing Antioxidant Power (FRAP) assay. stuba.skmdpi.comnih.gov These spectrophotometric methods quantify the antioxidant capacity of a compound by observing changes in absorbance when the compound interacts with a radical or an oxidant. mdpi.comresearchgate.net While these are established methods, specific data on the antioxidant activity of this compound were not found in the reviewed literature.

In the context of enzyme modulation, related structures have shown significant inhibitory activity. A series of 2-aminothiazole derivatives were evaluated for their effects on carbonic anhydrase I-II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Notably, 2-amino-4-(4-bromophenyl)thiazole (B182969) was a potent inhibitor of human carbonic anhydrase II (hCA II), AChE, and BChE, with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov Additionally, a series of 2-amino-N-(adamant-2-yl) acetamide derivatives were discovered as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov

Cell-Based Assays for Compound Activity and Specificity (In Vitro)

Cell-based assays are crucial for determining a compound's biological activity and potential cytotoxicity in a physiological context. For example, the cytotoxicity of novel arylsulfonamide compounds was evaluated using trypan blue coloration on isolated lymphocytes. nih.gov In other research, the cytotoxicity of antimicrobial compounds was assessed against the HepG2 human liver cancer cell line to ensure they are not significantly toxic to human cells. mdpi.com

To assess antioxidant effects at the cellular level, assays often involve inducing oxidative stress and measuring the protective effects of the compound. A common method involves pre-treating cells with the test compound, then exposing them to an oxidizing agent like hydrogen peroxide (H₂O₂), and finally assessing cell viability using tests such as the MTT assay. nih.gov These assays provide valuable data on a compound's potential to protect cells from oxidative damage. nih.gov

Metabolic Fate and Cellular Disposition in In Vitro Systems

Understanding the metabolic stability and pathways of a compound is critical for its development. In vitro systems using human liver fractions are standard tools for these investigations. Studies on 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI) utilized pooled human liver microsomes (pHLMs) and pooled human liver S9 fractions (pS9) to characterize their metabolism. nih.govresearchgate.net

These investigations revealed that while 2-AI was unmetabolized in pHLM incubations, it underwent acetyl conjugation in the pS9 fraction. nih.govresearchgate.net NM-2-AI, however, was metabolized in pHLMs to form a hydroxylamine (B1172632) and hydroxylated metabolites. nih.gov Such studies typically employ liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to identify the resulting metabolites. mdpi.comnih.gov Research on adamantane-based acetamide derivatives has also focused on improving microsomal stability to enhance pharmacokinetic properties. nih.gov These methodologies are standard for predicting the metabolic fate of new chemical entities like this compound in humans.

Research Applications and Future Perspectives

Application as a Key Intermediate in Organic Synthesis and Medicinal Chemistry Research

2-amino-N-butylacetamide hydrochloride serves as a versatile building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a primary amine and an amide group. This structure allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds. nbinno.commatrixscientific.com Heterocyclic structures are core components of many pharmaceuticals, and the use of amino acetamide (B32628) derivatives facilitates the construction of these intricate molecular architectures. nbinno.com

The primary amine group is a nucleophilic center, readily participating in reactions such as acylation, alkylation, and condensation. The amide functionality, while generally less reactive, can be involved in cyclization reactions or can be hydrolyzed under certain conditions. This dual reactivity is exploited in multi-step syntheses to introduce specific functionalities and build molecular complexity. nbinno.com

In medicinal chemistry research, compounds like this compound are key intermediates for creating libraries of novel compounds for biological screening. For instance, related compounds such as 2-aminobutanamide (B112745) hydrochloride are crucial intermediates in the synthesis of antiepileptic drugs like Levetiracetam. google.comgoogle.com The synthesis of various heterocyclic systems, including imidazoles, triazines, and quinazolinones, often starts from amino acid derivatives or similar amino amide structures. bohrium.comresearchgate.netnih.gov These synthetic routes demonstrate the potential of this compound to act as a foundational element for new therapeutic agents. By modifying the butyl group or the amino/amide functionalities, chemists can systematically alter the physicochemical properties of the final products to optimize their biological activity.

The following table summarizes the types of heterocyclic compounds that can be synthesized using precursors with similar functional motifs to this compound.

| Precursor Type | Reaction Partner(s) | Resulting Heterocycle | Reference(s) |

| N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | Thiourea / Urea | Imidazole-2-thione / Imidazole-2-one | bohrium.comresearchgate.net |

| N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | Thiosemicarbazide / Semicarbazide | 1,2,4-triazine-3-thione / 1,2,4-triazine-3-one | bohrium.comresearchgate.net |

| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide / Semicarbazide | Thiazolidine derivatives | researchgate.netscilit.com |

| 3-Aminoquinazolinone derivatives | Aldehydes / Anhydrides | Triazepinoquinazolinones / Triazocinoquinazolinones | nih.gov |

Role in Material Science and Polymer Chemistry Research

In material science and polymer chemistry, monomers containing amino and amide groups are valuable for creating polymers with desirable properties such as biodegradability, specific mechanical strength, and thermal stability. upc.edu this compound, as a derivative of an amino acid, can be considered a potential monomer for the synthesis of polyamides and poly(ester amides). nih.gov

Poly(ester amides) are a class of biodegradable polymers that combine the properties of polyesters and polyamides. The amide linkages contribute to hydrogen bonding between polymer chains, leading to enhanced thermal and mechanical properties, while the ester groups provide sites for hydrolytic degradation. upc.edu Similarly, poly(β-amino esters) (PBAEs), synthesized through the Michael addition of amines to acrylates, are known for their pH responsiveness and biodegradability, making them suitable for biomedical applications like drug delivery. nih.gov

The incorporation of a building block like this compound could lead to the development of novel polymers. The primary amine allows for polymerization reactions, for example, with dicarboxylic acids to form polyamides, or with acrylates to form PBAEs. nih.govnih.gov The N-butyl substituent would influence the properties of the resulting polymer, such as its hydrophobicity, solubility, and glass transition temperature. Research in this area focuses on tailoring polymer backbones to achieve specific functionalities for applications ranging from medical implants to advanced packaging materials. upc.eduwhiterose.ac.uk

The table below outlines polymer types that can be synthesized from monomers with functionalities similar to this compound and their key characteristics.

| Polymer Class | Monomer Functional Groups | Key Polymer Properties | Potential Applications | Reference(s) |

| Poly(ester amides) | Amine, Carboxylic Acid, Hydroxyl | Biodegradability, Good thermal and mechanical properties | Medical devices, tissue engineering | upc.edu |

| Polyamides | Amine, Carboxylic Acid | High strength, thermal stability | Drug delivery systems, fibers | nih.gov |

| Poly(β-amino esters) | Primary/Secondary Amine, Acrylate | pH-responsiveness, biodegradability | Gene and drug delivery | nih.gov |

| Poly(amino acid)s | Amino acid units | Biocompatibility, structural similarity to proteins | Drug delivery, biomaterials | nih.gov |

Contributions to Catalysis Research

Amino acids and their derivatives have emerged as important scaffolds in the field of catalysis, both as organocatalysts and as ligands for metal-based catalysts. nih.gov The chiral nature of many amino acid derivatives makes them particularly useful in asymmetric synthesis, where the creation of a specific stereoisomer is desired. This compound possesses a potential stereocenter at the alpha-carbon, suggesting its utility in developing new chiral catalysts.

In organocatalysis, amino acids can catalyze reactions directly, mimicking enzymatic processes. nih.gov As ligands, their amine and amide groups can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. For example, NHC-Ir(III) complexes have been used for the N-functionalization of unprotected amino acids, showcasing the synergy between metal centers and amino acid-derived structures. nih.gov

The potential contributions of this compound to catalysis research could involve:

Chiral Ligand Synthesis: The compound could be modified to create bidentate or polydentate ligands for asymmetric transition-metal catalysis. The N-butyl group can be varied to tune the steric and electronic properties of the resulting catalyst.

Organocatalysis: The primary amine could act as a catalytic site, for instance, in forming enamines for asymmetric alkylations or Michael additions. nih.gov

Hybrid Catalysts: It could be incorporated into larger structures like peptides or polymers that act as macromolecular catalysts, providing a specific microenvironment for chemical reactions.

Below is a table summarizing catalytic systems that utilize amino acids or their derivatives.

| Catalysis Type | Role of Amino Acid Derivative | Example Reaction | Reference(s) |